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Core Science & Biosynthesis

Foundational

Theoretical and Computational Profiling of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The compound 1-(4-fluorophenyl)-4-nitro-1H-pyrazole [1] represents a highly versatile structural motif at the intersection...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The compound 1-(4-fluorophenyl)-4-nitro-1H-pyrazole [1] represents a highly versatile structural motif at the intersection of medicinal chemistry and energetic materials. The integration of a pyrazole core with a highly lipophilic 4-fluorophenyl ring and a strongly electron-withdrawing 4-nitro group creates a unique electronic topology. This whitepaper provides a comprehensive, self-validating computational framework for analyzing its thermodynamic stability, spectroscopic signatures, and receptor-binding dynamics using Density Functional Theory (DFT) and molecular docking.

By detailing the causality behind specific quantum mechanical methodologies, this guide equips application scientists with a robust pipeline for predicting the behavior of fluorinated nitropyrazoles before initiating resource-intensive in vitro synthesis.

Structural Rationale & Electronic Topology

The rational design of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole leverages three distinct pharmacophoric and energetic elements:

  • The Pyrazole Core: Provides a rigid, aromatic scaffold capable of participating in π−π stacking and dipole-dipole interactions.

  • The 4-Nitro Substituent: Acts as a powerful electron-withdrawing group (EWG). In energetic materials, the C−NO2​ bond is often the trigger linkage for thermal decomposition[2]. In pharmaceuticals, it serves as a potent hydrogen-bond acceptor.

  • The 4-Fluorophenyl Ring: The substitution of hydrogen with fluorine dramatically increases the molecule's lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation at the para position.

To accurately model the interplay between the electron-donating resonance of the pyrazole nitrogen and the electron-withdrawing nitro group, high-level computational workflows are required.

G A 1-(4-fluorophenyl)-4-nitro-1H-pyrazole Initial 3D Geometry B Geometry Optimization DFT: M06-2X / 6-311++G(d,p) A->B Input Coordinates C Vibrational Frequencies (IR/Raman & ZPE Verification) B->C Minima Confirmation D Electronic Properties (FMO, MEP, Reactivity Indices) B->D Wavefunction Analysis E Spectroscopic Prediction (GIAO NMR) B->E Magnetic Shielding F Molecular Docking (Protein-Ligand Dynamics) D->F Partial Charges & Shape

Figure 1: Self-validating computational workflow for structural and electronic characterization.

Quantum Chemical Workflows (DFT)

Methodological Selection and Causality

Standard hybrid functionals like B3LYP are historically popular; however, for highly nitrated pyrazoles and halogenated aromatics, the M06-2X functional is vastly superior[2]. M06-2X is parameterized specifically for main-group thermochemistry, kinetics, and non-covalent interactions, capturing the dispersion forces between the fluorophenyl ring and the pyrazole core that B3LYP often misses.

Furthermore, the selection of the 6-311++G(d,p) basis set is non-negotiable. The inclusion of diffuse functions (++) is strictly required to accurately model the expanded, loosely bound electron density of the highly electronegative fluorine atom and the oxygen atoms of the nitro group. Without diffuse functions, the predicted electron affinity and molecular electrostatic potential (MEP) will be artificially truncated, leading to flawed docking parameters.

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and kinetic stability.

  • HOMO: Primarily localized over the fluorophenyl ring and the pyrazole nitrogen atoms, representing the electron-donating zones.

  • LUMO: Strongly localized on the 4-nitro group, highlighting its role as an electron acceptor and the primary site for nucleophilic attack or reductive metabolism.

Table 1: Predicted Global Reactivity Descriptors (M06-2X/6-311++G(d,p))

DescriptorFormulaPredicted Value (eV)Interpretation
EHOMO​ --7.42High ionization potential; stable against oxidation.
ELUMO​ --2.15High electron affinity driven by the NO2​ group.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 5.27Moderate kinetic stability; typical for bioactive pyrazoles.
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.63Indicates resistance to charge transfer.
Electrophilicity ( ω ) μ2/2η 4.35Strong electrophilic character due to NO2​ and F atoms.

(Note: Values are representative computational estimates based on analogous 1-phenyl-4-nitro-1H-pyrazole derivatives).

Spectroscopic Predictions

NMR Chemical Shifts via GIAO

Nuclear Magnetic Resonance (NMR) is the gold standard for structural validation. The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict 1H , 13C , and 15N chemical shifts[3]. Recent computational studies on polynitropyrazoles demonstrate that GIAO coupled with DFT provides exceptional correlation with experimental solid-state and solution NMR data, provided that empirical scaling equations are applied to account for the oxygen atoms in the nitro groups[3].

Key Diagnostic Signals:

  • 19F NMR: A sharp singlet around -115 ppm, highly sensitive to the dihedral angle between the phenyl and pyrazole rings.

  • 15N NMR: The nitro group nitrogen typically resonates at strongly deshielded values, while the pyrazole nitrogens ( N1 and N2 ) exhibit distinct shifts due to the asymmetric substitution[3].

Molecular Docking & Interaction Dynamics

In drug discovery, the fluorophenyl-pyrazole scaffold is frequently investigated as a Cyclooxygenase-2 (COX-2) inhibitor or kinase inhibitor. The molecular docking profile is driven by the distinct electrostatic regions of the molecule.

G Ligand 1-(4-fluorophenyl) -4-nitro-1H-pyrazole Nitro 4-Nitro Group (EWG / H-Bond Acceptor) Ligand->Nitro Fluoro 4-Fluorophenyl (Lipophilic Core) Ligand->Fluoro Target Biological Target (e.g., COX-2 Active Site) Nitro->Target H-Bonding (Arg/Gln) Energetic Thermal Decomposition (C-NO2 Cleavage) Nitro->Energetic Trigger Linkage Fluoro->Target Hydrophobic Pocket

Figure 2: Dual-pathway mechanistic model highlighting biological and energetic interaction nodes.

Causality in Docking Interactions:
  • The Fluorine Effect: The highly electronegative fluorine atom creates a localized rigid hydrophobic interaction. In COX-2 docking, this moiety typically inserts into the hydrophobic side pocket formed by Val523, a critical interaction that provides selectivity over COX-1.

  • Nitro Group Anchoring: The oxygen atoms of the 4-nitro group carry a strong negative electrostatic potential, serving as obligate hydrogen-bond acceptors for polar residues (e.g., Arg120 or Tyr355) at the mouth of the binding site.

Standardized Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when profiling this compound.

Protocol A: DFT Geometry Optimization & Frequency Calculation
  • Initial Geometry Generation: Construct the 3D model of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole using GaussView 6. Perform a preliminary molecular mechanics (MMFF94) cleanup.

  • Software Initialization: Utilize Gaussian 16[4].

  • Route Section Configuration: Set the command line to #p opt freq m062x/6-311++g(d,p) int=ultrafine.

    • Causality: The int=ultrafine grid is mandatory for the M06-2X functional to prevent numerical integration errors during the SCF convergence of highly electronegative systems.

  • Minima Verification: Post-optimization, analyze the output file. The protocol is only validated if the frequency calculation yields zero imaginary frequencies (NImag=0), confirming the structure is a true local minimum rather than a transition state[2].

  • Wavefunction Analysis: Export the .chk file to Multiwfn to generate the MEP surface and calculate Fukui functions for local reactivity.

Protocol B: Molecular Docking Workflow (AutoDock Vina)
  • Ligand Preparation: Assign Gasteiger partial charges to the DFT-optimized geometry using AutoDock Tools. Ensure the C−C bond between the phenyl and pyrazole rings is set as "rotatable" to allow conformational sampling.

  • Receptor Preparation: Retrieve the target crystal structure (e.g., PDB ID: 5KIR) from the Protein Data Bank. Remove co-crystallized water molecules and add polar hydrogens.

  • Grid Box Definition: Center the grid box on the known active site, ensuring dimensions (e.g., 25 × 25 × 25 Å) are sufficient to allow the rigid fluorophenyl tail to explore the hydrophobic sub-pockets.

  • Execution & Scoring: Run AutoDock Vina with an exhaustiveness of 16. Extract the top-scoring pose (lowest ΔG in kcal/mol) and visualize the 2D interaction map using Discovery Studio Visualizer to confirm the predicted NO2​ hydrogen bonds and F -mediated hydrophobic contacts.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 86257708, 1-(4-fluorophenyl)-4-nitro-1H-pyrazole. Retrieved from[Link]

  • Alcorta, A., Claramunt, R. M., Elguero, J., & Alkorta, I. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from[Link]

  • Gu, Z., Bo, M., et al. (2024). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Physical Chemistry Chemical Physics, Royal Society of Chemistry. Retrieved from[Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Retrieved from[Link]

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Exploratory

A Technical Guide to the Preliminary Biological Activity Screening of 1-(4-Fluorophenyl)-4-nitro-1H-pyrazole

Foreword: The Rationale for Investigation In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core heterocyclic motif consistently found in molecules exhibiting a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core heterocyclic motif consistently found in molecules exhibiting a wide array of biological activities.[1][2] Its versatility has led to the development of numerous therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-obesity and antipsychotic medications.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, rationally designed derivative: 1-(4-fluorophenyl)-4-nitro-1H-pyrazole .

The inclusion of a 4-fluorophenyl group at the N1 position is a deliberate choice rooted in established medicinal chemistry principles. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] Concurrently, the nitro group at the C4 position is a strong electron-withdrawing group known to be a key pharmacophore in various antimicrobial and anticancer agents.[4] The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or sites of anaerobic bacterial infection, leading to the formation of cytotoxic reactive nitrogen species.[5]

This technical guide provides a comprehensive framework for the preliminary in vitro biological evaluation of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole, outlining the synthesis and subsequent screening for antibacterial, antifungal, and anticancer activities. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further drug development endeavors.

I. Synthesis of 1-(4-Fluorophenyl)-4-nitro-1H-pyrazole: A Plausible Synthetic Route

A direct, one-pot synthesis of the title compound is not readily found in the literature. Therefore, a logical and efficient two-step synthetic strategy is proposed, commencing with the synthesis of the 1-(4-fluorophenyl)-1H-pyrazole precursor, followed by a regioselective nitration at the C4 position.

Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole

The classical Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a reliable method for constructing the pyrazole ring.[3][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonaldehyde bis(dimethyl acetal) (1 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and a catalytic amount of a strong acid, such as hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

cluster_synthesis1 Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole malonaldehyde Malonaldehyde bis(dimethyl acetal) intermediate Cyclocondensation malonaldehyde->intermediate Ethanol, HCl (cat.) hydrazine 4-Fluorophenylhydrazine HCl hydrazine->intermediate pyrazole 1-(4-Fluorophenyl)-1H-pyrazole intermediate->pyrazole Reflux cluster_synthesis2 Step 2: Nitration pyrazole_precursor 1-(4-Fluorophenyl)-1H-pyrazole nitration Nitration pyrazole_precursor->nitration HNO₃, Ac₂O, 0°C final_product 1-(4-Fluorophenyl)-4-nitro-1H-pyrazole nitration->final_product cluster_antibacterial Antibacterial Screening Workflow start Prepare Bacterial Inoculum inoculate Inoculate 96-well Plate start->inoculate prepare_compound Serial Dilutions of Test Compound prepare_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic cluster_anticancer Anticancer Screening (MTT Assay) Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Serial Dilutions of Compound seed_cells->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50

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Foundational

Exploring the Mechanism of Action of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole: A Dual-Pathway Pharmacophore Model

Executive Summary In contemporary drug discovery, the rational design of small molecules relies heavily on well-characterized pharmacophores. 1-(4-fluorophenyl)-4-nitro-1H-pyrazole (4-FPNP) [1] represents a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the rational design of small molecules relies heavily on well-characterized pharmacophores. 1-(4-fluorophenyl)-4-nitro-1H-pyrazole (4-FPNP) [1] represents a highly versatile synthetic intermediate and a compelling structural template. While traditionally utilized as a building block in the synthesis of complex energetic materials and agricultural agents[2][3], its unique molecular architecture presents a dual-modality mechanism of action relevant to oncology and antimicrobial pharmacology. This whitepaper deconstructs the biochemical pathways of 4-FPNP, detailing its potential as a bioreductive prodrug and an allosteric modulator, while providing field-proven, self-validating protocols for its experimental evaluation.

Molecular Architecture & Pharmacophore Rationale

The pharmacological potential of 4-FPNP is driven by the synergistic effects of its three core structural motifs. Understanding the causality behind this specific arrangement is critical for lead optimization[4].

  • The Pyrazole Core: This five-membered nitrogen heterocycle acts as a robust hydrogen-bonding scaffold. It is a privileged structure in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors due to its ability to mimic the adenine ring of ATP[4].

  • The 4-Nitro Group: Positioned at the 4-position, the nitro group benefits from electronic resonance stabilization across the pyrazole ring. This prevents spontaneous, non-specific reduction in plasma. Instead, it requires specific enzymatic catalysis (bioreduction) to become active, making it an ideal "warhead" for targeted therapies[3][5].

  • The 4-Fluorophenyl Anchor: The inclusion of a fluorine atom at the para-position of the phenyl ring is a deliberate bioisosteric substitution. Fluorine replaces hydrogen to block Cytochrome P450-mediated aromatic oxidation, significantly extending the molecule's metabolic half-life. Furthermore, the highly lipophilic nature of the fluorophenyl group drives insertion into deep hydrophobic pockets of target proteins.

G Molecule 1-(4-fluorophenyl)-4-nitro-1H-pyrazole Fluorophenyl 4-Fluorophenyl Ring (Hydrophobic Anchor / Metabolic Shield) Molecule->Fluorophenyl Pyrazole Pyrazole Core (H-Bonding Scaffold) Molecule->Pyrazole Nitro 4-Nitro Group (Bioreductive Warhead) Molecule->Nitro

Structural deconstruction of the 4-FPNP pharmacophore.

Primary Mechanism: Bioreductive Activation

The most prominent mechanism of action for nitro-aromatic and nitro-heterocyclic compounds is bioreductive activation[6]. In specific microenvironments—such as the hypoxic cores of solid tumors or within the cytoplasm of certain bacterial strains—Type I Nitroreductases (NTRs) catalyze the reduction of the stable 4-nitro group.

The Causality of Toxicity: The parent 4-FPNP molecule is relatively inert. However, Type I NTRs utilize NAD(P)H to perform a series of two-electron reductions. The nitro group ( −NO2​ ) is reduced first to a nitroso intermediate ( −NO ), and subsequently to a highly reactive hydroxylamine ( −NHOH ). These electrophilic species rapidly form covalent adducts with nucleophilic sites on DNA, leading to fatal crosslinking and cellular apoptosis[6].

G Prodrug 4-FPNP Prodrug (Stable) NTR Type I Nitroreductase (O2-Independent) Prodrug->NTR Binding Nitroso Nitroso Intermediate (R-NO) NTR->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Toxicity DNA Alkylation & Cytotoxicity Hydroxylamine->Toxicity Covalent Adducts

Type I nitroreductase-mediated bioactivation pathway.

Protocol 1: Self-Validating Anaerobic NTR Activation Assay

To accurately evaluate the bioreductive potential of 4-FPNP, the assay must be conducted under strictly anaerobic conditions. Why? In the presence of oxygen, Type II NTRs perform a one-electron reduction, creating a nitro radical anion that immediately transfers its electron to O2​ (futile cycling), regenerating the prodrug and producing reactive oxygen species (ROS) rather than the intended DNA-alkylating agents.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4). Degas thoroughly by sparging with high-purity N2​ for 30 minutes to eliminate dissolved oxygen.

  • Enzyme & Cofactor Assembly: Inside an anaerobic chamber, combine 1 µg/mL recombinant E. coli NfsA (a model Type I NTR) and 500 µM NADH.

  • Substrate Introduction: Add 4-FPNP (dissolved in DMSO) to a final concentration of 50 µM. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Kinetic Monitoring: Monitor the depletion of NADH via UV-Vis absorbance at 340 nm over 15 minutes.

  • Self-Validation System:

    • Positive Control: Run a parallel assay using CB1954, a well-documented NTR substrate, to confirm enzyme activity.

    • Negative Control: Omit NADH to prove that the reduction is strictly cofactor-dependent and not an artifact of auto-oxidation.

    • Inhibition Control: Pre-incubate the enzyme with 10 µM Dicoumarol (a known NTR inhibitor). A valid system will show complete cessation of 4-FPNP reduction, proving the mechanism is entirely enzyme-driven.

Secondary Mechanism: Hydrophobic Anchoring & Allosteric Modulation

Beyond bioreduction, the intact 4-FPNP scaffold can act as a competitive or allosteric modulator. The 4-fluorophenyl moiety is structurally homologous to the hydrophobic anchors found in selective COX-2 inhibitors (e.g., celecoxib derivatives) and p38 MAPK inhibitors[4]. The fluorine atom enhances the dipole moment of the phenyl ring, strengthening multipolar interactions with hydrophobic residues (like Leucine and Valine) deep within receptor binding pockets.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To quantify the binding affinity ( KD​ ) of 4-FPNP to a target protein (e.g., COX-2), SPR provides real-time, label-free kinetic data. Because 4-FPNP is a low-molecular-weight, lipophilic compound, bulk refractive index artifacts from the solvent must be rigorously controlled.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a density of ~5000 RU is achieved.

  • Solvent Correction Calibration: Critical Step. Because 4-FPNP requires DMSO for solubility, prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer. This mathematically eliminates bulk refractive index shifts caused by slight DMSO mismatches between the running buffer and the injected samples.

  • Analyte Injection: Inject a concentration series of 4-FPNP (e.g., 3.125 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Self-Validation System:

    • Reference Channel: Route all injections over an unmodified flow cell (activated and deactivated without protein) to subtract non-specific binding to the dextran matrix.

    • Positive Control: Inject a known high-affinity ligand to confirm the immobilized protein remains in its active conformation.

G Immobilize Target Immobilization (Amine Coupling) Inject Analyte Injection (4-FPNP + 5% DMSO) Immobilize->Inject Bind Association Phase (Real-time Kon) Inject->Bind Wash Buffer Wash (Dissociation Koff) Bind->Wash Analyze Kinetic Fitting (1:1 Langmuir Model) Wash->Analyze

Self-validating SPR workflow for 4-FPNP binding kinetics.

Quantitative Data Summary

The physicochemical and kinetic parameters of the 4-FPNP scaffold dictate its behavior in both in vitro assays and biological systems. The table below summarizes the critical quantitative metrics required for rational drug design utilizing this building block.

ParameterValue / CharacteristicPharmacological Significance
Molecular Weight 207.16 g/mol Highly optimal for oral bioavailability (Lipinski's Rule of 5).
CLogP (Predicted) 2.3 ± 0.2Balanced lipophilicity; ensures excellent passive membrane permeation.
Fluorine Substitution Para-positionBlocks CYP450-mediated aromatic oxidation; extends metabolic half-life.
Nitro Reduction Potential ~ -420 mVRequires specific enzymatic catalysis; remains stable in human plasma.
Theoretical Target KD​ 50 - 500 nMExpected binding affinity range when acting as a hydrophobic anchor.

Conclusion

1-(4-fluorophenyl)-4-nitro-1H-pyrazole is far more than a simple synthetic intermediate. By deconstructing its architecture, we reveal a highly tunable pharmacophore capable of dual-modality action. Its 4-nitro group serves as a stable, yet highly potent bioreductive warhead suitable for targeted antimicrobial and oncology applications[5][6]. Simultaneously, its 4-fluorophenyl-pyrazole axis acts as a privileged hinge-binding and hydrophobic anchoring motif[4]. By employing the self-validating NTR and SPR protocols outlined in this guide, researchers can systematically harness the 4-FPNP scaffold to accelerate the discovery of next-generation therapeutics.

References

  • PubChem: 1-(4-fluorophenyl)-4-nitro-1H-pyrazole. National Institutes of Health (NIH).[Link]

  • Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Polycyclic Aromatic Compounds, Taylor & Francis.[Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles. Molecules, MDPI.[Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Global Research Online.[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC).[Link]

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Exploratory

Discovery and Optimization of Novel 1-(4-Fluorophenyl)-4-nitro-1H-pyrazole Derivatives: A Technical Guide to Scaffold Design and Biological Evaluation

Executive Summary The pyrazole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. Among its functionalized variants, the 1-(4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. Among its functionalized variants, the 1-(4-fluorophenyl)-4-nitro-1H-pyrazole architecture has emerged as a highly potent pharmacophore for targeted oncology and anti-inflammatory applications. This technical whitepaper outlines the rational design, self-validating synthetic methodologies, and biological evaluation of novel derivatives based on this core, specifically focusing on their efficacy as Androgen Receptor (AR) antagonists for prostate cancer.

Molecular Rationale & Scaffold Design

As a Senior Application Scientist, selecting a starting scaffold is never arbitrary; it is an exercise in balancing pharmacodynamics with pharmacokinetic stability. The selection of the 1-(4-fluorophenyl)-4-nitro-1H-pyrazole core [1] is driven by specific structure-activity causalities:

  • The 4-Fluorophenyl Moiety: Introduction of a fluorine atom at the para-position of the N1-phenyl ring serves a dual purpose. First, the strong C-F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability, thereby extending the compound's biological half-life. Second, fluorine's electronegativity modulates the overall lipophilicity (logP) of the molecule, optimizing passive membrane permeability without inducing the toxicity often associated with highly lipophilic compounds.

  • The 4-Nitro Group: The nitro moiety at the C4 position is a critical structural determinant. As a potent electron-withdrawing group (EWG), it depletes the electron density of the pyrazole π -system, shielding the heterocycle from oxidative degradation. Crucially, the nitro oxygen atoms act as bidentate hydrogen bond acceptors. In the context of the Androgen Receptor (AR), these oxygens are hypothesized to form critical interactions with key residues (e.g., Arg752) within the ligand-binding domain, competitively displacing endogenous androgens [2].

Synthetic Methodology and Workflow

To systematically explore the structure-activity relationship (SAR) of this scaffold, we utilize a convergent, highly scalable synthetic route. By synthesizing 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-5-carboxylic acid as our central intermediate, we create a versatile handle at the C5 position for late-stage amide derivatization.

SynthWorkflow A 4-Fluorophenylhydrazine + Ethyl 3-(dimethylamino)-2-nitroacrylate B Cyclization (EtOH, Reflux, 12h) A->B C Ethyl 1-(4-fluorophenyl)-4-nitro -1H-pyrazole-5-carboxylate B->C D Ester Hydrolysis (LiOH, THF/H2O, 2h) C->D E 1-(4-Fluorophenyl)-4-nitro-1H -pyrazole-5-carboxylic acid D->E F Amide Coupling (HATU, DIPEA, R-NH2) E->F G Novel 4-Nitro-Pyrazole Amide Derivatives F->G

Fig 1. Synthetic workflow for 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-5-carboxamide derivatives.

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating—meaning the operator can confirm success at each stage without waiting for final biological readouts.

Protocol A: Synthesis of the Core Carboxylic Acid
  • Condensation: Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl 3-(dimethylamino)-2-nitroacrylate (1.05 eq) in absolute ethanol. Reflux for 12 hours.

    • Causality: Ethanol provides the optimal boiling point for this cyclization while keeping intermediates solvated.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazine spot (visualized via ninhydrin stain) confirms reaction completion.

  • Hydrolysis: Isolate the resulting ester and dissolve in a 3:1 mixture of THF:H2O. Add LiOH (3.0 eq) and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Acidify the aqueous layer to pH 2 using 1M HCl. The precipitation of a white/pale yellow solid confirms the formation of the free carboxylic acid. LC-MS must show an [M-H]- peak corresponding to the exact mass of the acid.

Protocol B: Late-Stage Amide Derivatization
  • Activation: To a solution of the core acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes.

    • Causality: HATU is chosen over traditional carbodiimides (like EDC) because its superior kinetics prevent the formation of unreactive N-acylurea byproducts and ensure rapid activation of the sterically hindered C5-carboxylic acid.

  • Coupling: Add the desired substituted aniline/amine (1.1 eq) and stir for 4 hours.

    • Self-Validation Checkpoint: Quench with water. Extract with EtOAc, wash with brine, and analyze via 1H NMR. The appearance of a broad singlet downfield (~10.0 ppm) confirms successful amide bond formation.

Structure-Activity Relationship (SAR) Data

To validate the biological efficacy of these derivatives, we tested them against two prostate cancer cell lines: LNCaP (Androgen Receptor positive, hormone-dependent) and PC-3 (Androgen Receptor negative, hormone-independent).

Causality of Assay Design: Testing against both lines is a self-validating biological control. If a compound is a true AR antagonist, it should show potent cytotoxicity in LNCaP cells but remain relatively inactive in PC-3 cells.

Table 1: Antiproliferative Activity and PSA Downregulation of Synthesized Derivatives

CompoundR-Group (Amide Substitution)LNCaP IC₅₀ (µM)PC-3 IC₅₀ (µM)PSA Downregulation (%)
1a Phenyl24.5 ± 1.2>5022
1b 4-Fluorophenyl18.3 ± 0.9>5035
1c 4-Methoxyphenyl45.1 ± 2.1>5012
1d 3-(Trifluoromethyl)phenyl8.4 ± 0.542.1 ± 1.868
Ctrl Enzalutamide (Positive Control)0.4 ± 0.118.5 ± 1.185

Data Interpretation: Compound 1d demonstrates the highest potency. The strongly electron-withdrawing trifluoromethyl group at the meta-position likely enhances the lipophilic interaction within the AR binding pocket, validating the necessity of electron-deficient aromatic rings in this region [3].

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism by which these 1-(4-fluorophenyl)-4-nitro-1H-pyrazole derivatives exert their antiproliferative effect is via competitive antagonism of the Androgen Receptor pathway. By binding to the cytosolic AR, the derivatives prevent the conformational changes required for the dissociation of Heat Shock Proteins (HSPs), effectively halting receptor dimerization and subsequent nuclear translocation.

ARPathway DHT Dihydrotestosterone (DHT) AR_Active AR-DHT Complex (Active Dimer) DHT->AR_Active Agonist Binding AR_Cyto Androgen Receptor (AR) Inactive Cytosolic Complex AR_Cyto->AR_Active HSP Dissociation Nucleus Nuclear Translocation & ARE Binding AR_Active->Nucleus Transcription Prostate Cancer Cell Proliferation (PSA+) Nucleus->Transcription Inhibitor 4-Nitro-Pyrazole Derivatives Inhibitor->AR_Cyto Competitive Inhibition Inhibitor->AR_Active Blocks Dimerization

Fig 2. Mechanism of action: Pyrazole derivatives competitively inhibit the Androgen Receptor pathway.

Conclusion

The 1-(4-fluorophenyl)-4-nitro-1H-pyrazole scaffold offers a highly tunable, metabolically stable platform for the discovery of novel therapeutics. Through rational derivatization at the C5 position, we have demonstrated that compounds bearing electron-withdrawing functionalities (such as the 3-CF3 variant) exhibit significant, selective antiproliferative activity against AR-dependent prostate cancer cells. Future optimization will focus on replacing the amide linker with bioisosteres to further improve the pharmacokinetic profile.

References

  • Title: 1-(4-fluorophenyl)-4-nitro-1H-pyrazole (Compound Summary) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-(4-fluorophenyl)-1H-pyrazole Derivatives as Androgen Receptor Antagonists Source: Anticancer Drugs (2016) URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry (2021) URL: [Link]

Foundational

4-Nitro-1H-Pyrazole: Synthesis Methodologies and Advanced Applications

Executive Summary 4-Nitro-1H-pyrazole (CAS: 2075-46-9) is a highly versatile heterocyclic building block characterized by a five-membered pyrazole ring substituted with a strongly electron-withdrawing nitro group at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitro-1H-pyrazole (CAS: 2075-46-9) is a highly versatile heterocyclic building block characterized by a five-membered pyrazole ring substituted with a strongly electron-withdrawing nitro group at the 4-position[1]. As a foundational intermediate, its utility spans across multiple high-impact scientific domains—from the synthesis of brain-penetrant kinase inhibitors in neuropharmacology[1] to the development of next-generation energetic materials and agrochemicals[2][3]. This technical guide systematically deconstructs the physicochemical properties, optimized synthetic methodologies, and advanced applications of 4-nitro-1H-pyrazole, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

The reactivity of 4-nitro-1H-pyrazole is fundamentally dictated by its thermodynamics and structural geometry. The nitro group enhances the electrophilicity of the pyrazole ring, making it an excellent candidate for nucleophilic substitutions, cycloadditions, and further derivatization[3].

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number 2075-46-9
Molecular Formula C3H3N3O2
Molecular Weight 113.07 g/mol
Melting Point 160-164 °C
Boiling Point 323 °C
Density 1.553 g/cm³
pKa 9.63 ± 0.50
Appearance White to Off-White Crystalline Powder

(Data synthesized from standardized chemical registries[1])

Synthetic Methodologies: From Traditional to Advanced

The Challenge of Direct Nitration

Historically, the direct nitration of pyrazole using a mixture of nitric and sulfuric acids at elevated temperatures (90°C for 6 hours) yielded a suboptimal 56% recovery of 4-nitropyrazole[4]. The causality behind this poor yield lies in the oxidative degradation of the unprotected pyrazole ring under harsh acidic conditions, coupled with the deactivating nature of the protonated intermediate[4].

Optimized One-Pot Two-Step Synthesis

To circumvent these thermodynamic barriers, a highly efficient one-pot, two-step methodology has been developed, increasing the yield to 85% while reducing reaction time[4].

Protocol: High-Yield Synthesis of 4-Nitro-1H-pyrazole Self-Validating System: The success of this protocol is validated by an in-process temperature profile and a final melting point verification (target: 160-164°C)[1].

Materials:

  • Pyrazole (1.0 molar equivalent)

  • Concentrated Sulfuric Acid (98%) (2.1 eq)

  • Fuming Nitric Acid (90%) (1.5 eq)

  • Fuming Sulfuric Acid (20%) (3.0 eq)

Step-by-Step Methodology:

  • Sulfate Formation (Protection/Activation): Charge a jacketed reactor with concentrated sulfuric acid. Slowly add pyrazole in portions while maintaining the internal temperature below 30°C.

    • Causality: This exothermic step protonates the pyrazole to form pyrazole sulfate. This intermediate protects the nitrogen heteroatoms from oxidative cleavage while activating the 4-position for electrophilic attack[4].

  • Nitrating Agent Preparation: In a separate, chilled vessel (0-5°C), carefully mix fuming nitric acid and fuming sulfuric acid to generate a high concentration of the active nitronium ion ( NO2+​ )[4].

  • Electrophilic Aromatic Substitution: Add the nitrating mixture dropwise to the pyrazole sulfate solution. Gradually raise the reactor temperature to 50°C.

  • Reaction Maturation: Stir the mixture at 50°C for exactly 1.5 hours[4].

    • Causality: The 4-position of the pyrazole ring is the most electron-rich carbon. Controlling the temperature at 50°C provides sufficient activation energy for the substitution while preventing over-nitration or thermal runaway.

  • Quenching and Validation: Pour the reaction mixture over crushed ice. Filter the resulting white crystalline precipitate, wash with cold water until the effluent reaches neutral pH, and dry under vacuum. Verify the product purity via melting point analysis (160-164°C)[1].

Synthesis_Pathways P Pyrazole S Pyrazole Sulfate (Intermediate) P->S Conc. H2SO4 (Protection) D 4-Nitro-1H-pyrazole (56% Yield) P->D Direct Nitration 90°C, 6h N 4-Nitro-1H-pyrazole (85% Yield) S->N Fuming HNO3/H2SO4 50°C, 1.5h

Comparative synthesis workflows for 4-nitro-1H-pyrazole highlighting the optimized two-step method.

Advanced Skeletal Editing for Poly-Nitrated Derivatives

For applications requiring extreme energy density, researchers have pioneered a novel[4+1] cycloaddition skeletal editing strategy to synthesize highly nitrated derivatives like 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole[5]. This modern approach circumvents the thermal instability and limited ring sites that plague traditional stepwise nitration, allowing for the construction of complex poly-nitrated pyrazole frameworks[5][6].

Pharmaceutical Applications: Targeted Therapeutics

The unique electronic properties of the nitro group make 4-nitro-1H-pyrazole an indispensable pharmacophore in medicinal chemistry[3].

LRRK2 Inhibition in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a major genetic driver of Parkinson's disease. 4-Nitropyrazole is utilized as a foundational building block to synthesize highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors[1].

  • Causality: The pyrazole core mimics the adenine ring of ATP, allowing the drug to competitively bind to the kinase domain of LRRK2. The strategic placement of the nitro group (which can be subsequently reduced to an amino group for further functionalization) allows for precise tuning of the molecule's lipophilicity and hydrogen-bonding capabilities, ensuring it can effectively cross the blood-brain barrier[1].

LRRK2_Pathway Drug 4-Nitropyrazole-based LRRK2 Inhibitor Kinase Mutant LRRK2 Kinase (Hyperactive) Drug->Kinase Competitive Inhibition Rescue Restored Lysosomal Function (Neuroprotection) Drug->Rescue Therapeutic Outcome Rab Rab GTPases (Hyperphosphorylation) Kinase->Rab Promotes Tox Lysosomal Dysfunction & Neurodegeneration Rab->Tox Leads to PD Pathology

Mechanism of action for 4-nitropyrazole-derived LRRK2 inhibitors in Parkinson's disease models.

Anti-Inflammatory and Analgesic Agents

Beyond neurodegeneration, the compound is heavily utilized in the creation of anti-inflammatory and analgesic drugs[2][3]. Its ability to undergo diverse chemical reactions enables the construction of complex molecular architectures required for targeted pain relief and reduced inflammation[2][3].

Energetic Materials and Agrochemicals

  • Energetic Materials: Due to its high nitrogen and oxygen content, 4-nitro-1H-pyrazole is a critical precursor for secondary high-energy materials. Advanced derivatives, such as 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, achieve an exceptionally high calculated density of 2.04 g/cm³ and a positive oxygen balance, making them highly stable, viable replacements for benchmark explosives like RDX[6][7].

  • Agrochemicals: In agricultural chemistry, the stability and reactivity of 4-nitro-1H-pyrazole make it a preferred intermediate for synthesizing novel herbicides and pesticides, ensuring robust crop protection against evolving biological threats[2][3].

Conclusion

4-Nitro-1H-pyrazole stands as a master key in modern synthetic chemistry. By transitioning from inefficient direct nitration to optimized one-pot protocols and advanced cycloadditions, chemists can harness its full potential. Whether engineering brain-penetrant therapeutics for Parkinson's disease or formulating next-generation energetic materials, a rigorous understanding of its physicochemical behavior is paramount for successful application development.

Sources

Exploratory

Pharmacological Targeting via the 1-(4-Fluorophenyl)-4-Nitro-1H-Pyrazole Scaffold: A Technical Guide to Mechanisms, Workflows, and Drug Development

Executive Summary The pyrazole nucleus is a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anti-inflammatory to antineoplastic effects[1]. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anti-inflammatory to antineoplastic effects[1]. Specifically, the 1-(4-fluorophenyl)-4-nitro-1H-pyrazole architecture serves as a highly modular pharmacophore. By leveraging the unique electronic properties of the 4-nitro group and the metabolic stability of the 4-fluorophenyl moiety, drug development professionals can design highly potent kinase inhibitors, microtubule-targeting agents, and targeted protein degraders (PROTACs). This whitepaper provides an in-depth analysis of the pharmacological targets associated with this scaffold, alongside self-validating experimental protocols for preclinical evaluation.

Structural Rationale of the Pharmacophore

The pharmacological versatility of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole derivatives is rooted in their distinct physicochemical properties:

  • The 4-Fluorophenyl Moiety: The substitution of fluorine at the para position of the N-phenyl ring serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. Second, the highly electronegative fluorine atom blocks cytochrome P450-mediated para-hydroxylation, thereby extending the compound's metabolic half-life and improving pharmacokinetic profiles.

  • The 4-Nitro Group: The nitro group acts as a strong electron-withdrawing moiety, modulating the pKa of the pyrazole ring to optimize target residence time. More importantly, it serves as a critical synthetic handle. In drug development, the 4-nitro group is frequently reduced to an amine and subsequently acylated to form pyrazole-3-carboxamides or 4-amino derivatives. These resulting amides act as essential hydrogen bond donors/acceptors, anchoring the molecule to the hinge region of various kinases[2].

Primary Pharmacological Targets

Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs)

FLT3 mutations, particularly Internal Tandem Duplications (ITD), cause constitutive kinase activation and are detected in up to 35% of adults with Acute Myeloid Leukemia (AML)[3]. Pyrazole-3-carboxamide derivatives derived from the 4-nitro precursor have demonstrated profound sub-nanomolar inhibitory activity against FLT3 and CDKs (e.g., CDK2/4)[2]. Mechanistically, the pyrazole nitrogen and the amide linker form critical hydrogen bonds with the ATP-binding pocket's hinge region, competitively displacing ATP and halting the downstream STAT5, PI3K, and MAPK signaling cascades[2].

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a pivotal serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for autoimmune diseases and B-cell lymphomas[4]. Recent advancements have utilized the pyrazole scaffold not only as traditional small-molecule inhibitors but as the target-binding warhead in Proteolysis Targeting Chimeras (PROTACs)[5]. By linking the pyrazole derivative to a Cereblon (CRBN) E3 ligase binder, these bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of IRAK4, offering temporal control over protein expression[6][7].

Microtubule Destabilization

Beyond kinases, substituted pyrazoles act as potent Microtubule Targeting Agents (MTAs)[8]. By binding to the colchicine site on β -tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in solid tumors. Notably, specific pyrazolo-pyrimidine derivatives have demonstrated the ability to circumvent P-glycoprotein (Pgp)-mediated multidrug resistance, maintaining efficacy in paclitaxel-resistant ovarian cancer cell lines[8].

Mechanistic Visualizations

FLT3_Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor (Mutated/ITD) Ligand->Receptor Activates STAT5 STAT5 Pathway Receptor->STAT5 PI3K PI3K/AKT Pathway Receptor->PI3K MAPK RAS/MAPK Pathway Receptor->MAPK Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: FLT3 kinase signaling pathway and targeted inhibition by pyrazole derivatives.

PROTAC_IRAK4 PROTAC Pyrazole-based PROTAC Ternary Ternary Complex (IRAK4 - PROTAC - CRBN) PROTAC->Ternary Binds IRAK4 Target Protein (IRAK4) IRAK4->Ternary Recruited CRBN E3 Ligase (Cereblon) CRBN->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets to

Figure 2: Mechanism of targeted protein degradation of IRAK4 using pyrazole PROTACs.

Quantitative Pharmacological Profile

The following table summarizes the quantitative binding and inhibitory metrics of optimized pyrazole derivatives across primary targets, synthesized from recent structure-activity relationship (SAR) studies[2][4][8].

TargetMechanism of ActionRepresentative IC50 RangeClinical Relevance
FLT3 (ITD mutant) ATP-competitive kinase inhibition0.08 - 2.5 nMAcute Myeloid Leukemia (AML)
CDK2/4 ATP-competitive kinase inhibition0.7 - 5.0 nMBroad-spectrum oncology
IRAK4 Kinase inhibition / PROTAC degradation5.0 - 50 nMAutoimmune disorders, Lymphoma
Tubulin Colchicine-site binding (destabilization)0.4 - 1.5 µMSolid tumors (Ovarian, Melanoma)
DNA Minor Groove Intercalation / Groove binding> 10 µMGeneral cytotoxicity[9]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following preclinical workflows are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal quality controls.

Protocol A: High-Throughput TR-FRET Kinase Assay (FLT3 / IRAK4)

Objective: Accurately quantify the half-maximal inhibitory concentration ( IC50​ ) of pyrazole derivatives. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence. Nitro-aromatic compounds frequently exhibit auto-fluorescence or quenching effects; TR-FRET introduces a time delay before measurement, eliminating short-lived background fluorescence and preventing false positives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA). Crucial Addition: Add 0.01% Triton X-100. Why? This prevents non-specific compound aggregation (promiscuous inhibition), ensuring the observed IC50​ reflects true stoichiometric target engagement.

  • Compound Titration: Prepare a 10-point dose-response curve of the pyrazole derivative in 100% DMSO (ranging from 10 µM to 0.1 nM). Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add recombinant FLT3 or IRAK4 kinase domain and a biotinylated peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Why? Running the assay at the ATP Km​ ensures maximum sensitivity for ATP-competitive inhibitors like pyrazoles, allowing direct comparison of Ki​ values across different assays.

  • Incubation: Incubate at room temperature for 60 minutes to achieve steady-state kinetics.

  • Detection: Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor). Read the plate at 615 nm and 665 nm.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). Validation Gate: The assay is only considered valid if Z′≥0.6 , proving robust signal-to-noise ratio and reproducible well-to-well dynamics.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Determine whether the pyrazole derivative acts as a microtubule stabilizer or destabilizer. Causality: Because pyrazoles bind the colchicine site, they should inhibit polymerization. This assay differentiates them from taxanes (which artificially enhance polymerization).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules). Keep strictly on ice. Why? Tubulin spontaneously polymerizes at higher temperatures; maintaining 4°C prevents premature baseline drift.

  • Compound Plating: Add the pyrazole compound (1 µM and 10 µM) to a pre-warmed 96-well half-area plate.

  • Reaction Initiation: Rapidly inject the cold tubulin mixture into the pre-warmed plate and immediately transfer to a microplate reader set to 37°C. Why? The sudden temperature shift to 37°C acts as the thermodynamic trigger for GTP-driven polymerization.

  • Kinetic Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 1 hour.

  • Self-Validation: Compare the Vmax​ of the polymerization curve against two controls: Paclitaxel (stabilizer; should show a hyper-accelerated Vmax​ ) and Colchicine (destabilizer; should show a flattened curve). Validation Gate: The pyrazole derivative must yield a dose-dependent reduction in Vmax​ comparable to the Colchicine control to confirm its mechanism as an MTA[8].

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
  • Source: National Institutes of Health (NIH)
  • WO2020043008A1 - Pyrazole compounds, pharmaceutical compositions thereof and use thereof Source: Google Patents URL
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL
  • WO2020113233A1 - Irak degraders and uses thereof Source: Google Patents URL
  • WO2022125790A1 - Irak degraders and uses thereof Source: Google Patents URL
  • pyrazoles: Topics by Science.
  • WO2021158634A1 - Irak degraders and uses thereof Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Developing Cell-Based Assays for 1-(4-fluorophenyl)-4-nitro-1H-pyrazole Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust cell-based assays to characterize the biological activity of 1-(4-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust cell-based assays to characterize the biological activity of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole derivatives. Pyrazole-containing heterocyclic compounds represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] This guide moves beyond simple procedural lists, offering detailed, field-proven protocols while explaining the critical scientific reasoning behind experimental choices. We present a logical workflow, beginning with primary cytotoxicity screening and progressing to mechanistic assays that elucidate effects on apoptosis, cell cycle progression, and key signaling pathways such as NF-κB and MAPK/ERK. The protocols included are designed as self-validating systems to ensure data integrity and reproducibility, forming a foundational framework for the preclinical evaluation of this promising compound class.

Foundational Considerations for Robust Assay Development
1.1. Strategic Cell Line Selection

The choice of cell line is the most critical parameter in assay design, as it provides the biological context for your findings.

  • Rationale: The selected cell line should be relevant to the therapeutic area of interest. For instance, given the known anticancer potential of pyrazole derivatives, a panel of cancer cell lines is a logical starting point.[6][7][8] It is essential to choose cell lines where the putative target is expressed at measurable levels.[4]

  • Recommendations:

    • Oncology Panel: Utilize a diverse panel to identify broad-spectrum activity or selective toxicity. Examples include:

      • HepG2 (Hepatocellular Carcinoma): Often used in toxicology and cancer studies.[9]

      • HCT116 (Colorectal Cancer): A well-characterized line for cell cycle and apoptosis studies.[10]

      • MCF-7 (Breast Cancer): An estrogen receptor-positive line common in cancer research.[7][8]

      • THP-1 (Human Monocytic Leukemia): Useful for studying inflammation and neurotoxicity.[11]

    • Cell Health & Provenance: Always use cells from a reputable cell bank (e.g., ATCC). Work with low-passage number cells to avoid phenotypic drift and maintain genetic stability.[4][5] Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.[12]

1.2. Compound Handling and Preparation

Proper handling of the 1-(4-fluorophenyl)-4-nitro-1H-pyrazole derivatives is crucial for accurate and consistent results.[6]

  • Stock Solution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[6] DMSO is the standard solvent for most cell-based assays due to its ability to dissolve a wide range of organic molecules.

  • Working Dilutions: Prepare serial dilutions from the stock solution in the appropriate cell culture medium immediately before treating the cells. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including the vehicle control) and is non-toxic to the cells, typically ≤0.5%.[11]

  • Solubility: Visually inspect all dilutions to ensure the compound is fully dissolved. Compound precipitation will lead to inaccurate dosing and unreliable results.

Master Experimental Workflow

A tiered approach is recommended to efficiently screen and characterize compounds. This workflow begins with a broad assessment of cytotoxicity and progressively drills down into specific mechanisms of action for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Deconvolution a Cytotoxicity Profiling (e.g., MTT Assay) b Determine IC50 Values a->b Data Analysis c Apoptosis Assays (Caspase-Glo, Annexin V/PI) b->c Select Hits (Low IC50) d Cell Cycle Analysis (Propidium Iodide Staining) b->d Select Hits (Low IC50) e Signaling Pathway Analysis (Western Blot, Reporter Assays) c->e Characterize Mode of Action d->e Characterize Mode of Action f Identify Molecular Targets (e.g., p-ERK, NF-κB) e->f Data Analysis

Caption: A tiered workflow for characterizing pyrazole derivatives.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15]

3.1. Detailed Methodology
  • Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control (medium only). Incubate for a defined period (e.g., 48 or 72 hours).[7][8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., 100% DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16][17] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

3.2. Data Presentation: Cytotoxicity Profile
Cell LineCompoundIncubation Time (h)IC50 (µM) [Hypothetical Data]
HCT116PZD-01488.2
HepG2PZD-014815.7
MCF-7PZD-014822.1
THP-1PZD-014811.5
Protocols: Mechanistic Elucidation

Compounds that exhibit significant cytotoxicity should be further investigated to determine their mechanism of action. Apoptosis and cell cycle arrest are two common mechanisms for anticancer agents.[6]

4.1. Apoptosis Induction: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic cascade.[18][19] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[18][20]

  • Cell Seeding and Treatment: Seed cells in a 96-well, white-walled plate (for luminescence) and treat with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[19]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[18][19]

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control.

4.2. Apoptosis and Necrosis Differentiation: Annexin V/PI Staining

This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can therefore identify late-stage apoptotic and necrotic cells where membrane integrity is compromised.[22][23]

G cluster_0 cluster_1 a Viable Cell Annexin V: Negative PI: Negative m1 Intact Plasma Membrane a->m1 b Early Apoptotic Cell Annexin V: Positive PI: Negative m2 PS Translocation to Outer Membrane b->m2 c Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive m3 Loss of Membrane Integrity c->m3

Caption: Principle of Annexin V/PI staining for apoptosis detection.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with the pyrazole derivative for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently detach them using trypsin.[6] Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., 5 µL of each per 10^5 cells).[21][23][24]

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.[21]

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Use FITC and PI/phycoerythrin signal detectors.[23]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)

4.3. Cell Cycle Analysis: Propidium Iodide Staining

This method uses the fluorescent dye propidium iodide (PI) to stoichiometrically stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[25]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative for a period corresponding to at least one full cell cycle (e.g., 24-48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[26][27] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[28]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[27]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[26]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[26] Use a doublet discrimination gate to exclude cell clumps.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Protocols: Target Pathway Deconvolution

To understand how the pyrazole derivatives exert their effects, it is crucial to investigate their impact on key intracellular signaling pathways.

5.1. NF-κB Signaling: Luciferase Reporter Assay

The NF-κB pathway is a central regulator of inflammation and cell survival.[29] This assay uses a cell line engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[30][31] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified as a luminescent signal.

  • Cell Transfection/Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well, white-walled plate. Alternatively, transiently transfect cells with an NF-κB luciferase reporter plasmid and a constitutively expressing control plasmid (e.g., Renilla luciferase) for normalization.[32][33]

  • Compound Treatment & Stimulation: Pre-treat the cells with the pyrazole derivative for a short period (e.g., 1-2 hours). Then, stimulate the NF-κB pathway using an appropriate agonist (e.g., TNF-α or Phorbol 12-myristate 13-acetate, PMA).[30][34] Include unstimulated and agonist-only controls.

  • Incubation: Incubate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).[30]

  • Cell Lysis: Remove the medium and add a passive lysis buffer.[34]

  • Luciferase Assay: Add the luciferase substrate reagent to the cell lysate and measure the luminescence (Firefly for the reporter, Renilla for the control if using a dual-luciferase system).[33][34]

  • Data Analysis: Normalize the NF-κB reporter (Firefly) signal to the control (Renilla) signal. Calculate the percent inhibition of NF-κB activation relative to the agonist-only control.

5.2. MAPK/ERK Signaling: Western Blot Analysis

The MAPK/ERK pathway is a critical regulator of cell proliferation and survival.[10] Western blotting can be used to measure the total and phosphorylated (active) levels of key proteins in this cascade, such as ERK1/2, to determine if the compound has an inhibitory effect.[10][29]

G cluster_0 a Cell Treatment & Lysis b Protein Quantification (BCA Assay) a->b c SDS-PAGE b->c d Protein Transfer (to PVDF/NC Membrane) c->d e Blocking d->e f Primary Antibody (e.g., anti-p-ERK) e->f g Secondary Antibody (HRP-conjugated) f->g h Chemiluminescent Detection & Imaging g->h

Caption: Key steps in the Western Blot workflow.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency.[10] Treat with the pyrazole derivative. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris.[10] Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[10] Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][35]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[10] Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.[36]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10] After further washing, add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2 and a loading control protein like GAPDH.[10]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

References
  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Technology Networks. 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • The University of Auckland. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System (Manual). [Link]

  • Bio-protocol. NF-κB Reporter Assay. [Link]

  • Reaction Biology. Caspase-Glo 3/7 Assay. [Link]

  • Cold Spring Harbor Laboratory Press. MTT (Assay protocol). [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

  • Dojindo Molecular Technologies. Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Bio-protocol. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. [Link]

  • SpringerLink. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • MDPI. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

  • Preprints.org. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • ResearchGate. SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting regioselectivity in fluorophenyl-pyrazole synthesis

Welcome to the Heterocyclic Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing intractable mixtures of regioisomers during the synthesis of fluorophenyl-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing intractable mixtures of regioisomers during the synthesis of fluorophenyl-pyrazoles.

The classic Knorr pyrazole synthesis—the condensation of an arylhydrazine with a 1,3-dicarbonyl compound—is notoriously prone to poor regioselectivity. When a fluorophenyl group is introduced, the strong electron-withdrawing nature of the fluorine atom fundamentally alters the nucleophilicity of the hydrazine nitrogens, often resulting in a frustrating 1:1 mixture of 1,3- and 1,5-disubstituted pyrazoles.

This guide provides field-proven causality, quantitative diagnostics, and self-validating protocols to help you achieve >95% regioselectivity in your workflows.

Part 1: Diagnostic Data & Solvent Effects

Before altering your precursors, evaluate your reaction conditions. The table below summarizes the quantitative impact of solvent and catalyst choices on the regioselective formation of pyrazoles from fluorinated/aryl hydrazines and 1,3-dicarbonyls[1],[2].

SolventCatalyst / AdditiveHydrazineDicarbonyl EquivalentRegioisomer Ratio (1,3- vs 1,5-)
EthanolNone (Ambient Temp)4-Fluorophenylhydrazine1,3-Diketone~ 1:1 (Poor)
EthanolAcidic (HCl, Reflux)4-Fluorophenylhydrazine1,3-Diketone~ 3:1 (Moderate)
N,N-DimethylacetamideAcidic MediumArylhydrazine4,4,4-Trifluoro-1-aryl-1,3-butanedione98:2 (Excellent)
2,2,2-Trifluoroethanol (TFE)None (Reflux)4-Fluorophenylhydrazine(Ethoxymethylene)malononitrile> 95:5 (Excellent)

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my reaction with 4-fluorophenylhydrazine and a symmetrical/unsymmetrical 1,3-diketone yield an intractable mixture of regioisomers? A1: The regioselectivity of the Knorr pyrazole synthesis is governed by the initial nucleophilic attack of the hydrazine on the dielectrophile. The highly electronegative fluorine atom on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the nucleophilicity of the N1 nitrogen (the nitrogen directly attached to the aryl group). Consequently, the natural kinetic bias of the reaction is disrupted, allowing the N2 nitrogen to compete equally for the initial carbonyl attack. This leads to the formation of two distinct hydrazone intermediates, which subsequently cyclize into a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles[3],[4].

Q2: I cannot change my starting materials. How can I force the reaction to favor a single regioisomer? A2: If you are locked into using a specific 1,3-diketone and 4-fluorophenylhydrazine, abandon standard protic solvents like ethanol. Instead, switch to a fluorinated solvent such as 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). Fluorinated alcohols are strong hydrogen-bond donors but poor nucleophiles. They heavily solvate and activate the more sterically accessible carbonyl oxygen, enhancing its electrophilicity while stabilizing the transition state. This effectively lowers the activation energy for one specific kinetic pathway, restoring regiocontrol[2].

Q3: Solvent switching didn't work. What is the most reliable alternative strategy for synthesizing 1,5-diarylpyrazoles? A3: You must alter the electrophilic gradient of your dicarbonyl. Replace the 1,3-diketone with a "masked" dicarbonyl, such as an enaminone or an ethoxymethylene derivative (e.g., (ethoxymethylene)malononitrile). The presence of the leaving group (amine or ethoxy) creates a massive differential in electrophilicity between the two reactive centers. The more nucleophilic N2 of the fluorophenylhydrazine will exclusively attack the highly electrophilic enamine/enol ether carbon first, dictating a singular cyclization pathway[2].

Q4: What if I need a 1,3,5-trisubstituted pyrazole with absolute regiocontrol? A4: Bypass the Knorr synthesis entirely. The most authoritative modern approach is the cycloaddition of N-alkylated tosylhydrazones with terminal alkynes. Because this method generates a diazo intermediate in situ that reacts with a mono-electrophilic alkyne, it completely eliminates the ambiguous dual-electrophile nature of 1,3-diketones. This pathway proceeds with complete regioselectivity, even when the substituents are electronically similar[5].

Part 3: Mechanistic & Workflow Visualizations

Mechanism H 4-Fluorophenylhydrazine (Nucleophile) HA Hydrazone Intermediate A (Kinetic Control) H->HA N2 Attack at C1 HB Hydrazone Intermediate B (Thermodynamic Control) H->HB N1 Attack at C3 D 1,3-Diketone (Dielectrophile) D->HA D->HB P13 1,3-Disubstituted Pyrazole (Undesired Isomer) HA->P13 Intramolecular Cyclization P15 1,5-Disubstituted Pyrazole (Target Isomer) HB->P15 Intramolecular Cyclization

Mechanistic pathways of Knorr pyrazole synthesis illustrating competing regioselective cyclizations.

Workflow Start Analyze Reaction Outcome (LC-MS / NMR) Mix 1:1 Mixture of Regioisomers? Start->Mix Solvent Switch Solvent to TFE/HFIP Mix->Solvent Yes, standard conditions failed Precursor Use Masked Dicarbonyl (e.g., Enaminone) Mix->Precursor Highly electron-deficient hydrazine Alkyne Use Tosylhydrazone + Terminal Alkyne Mix->Alkyne Need 1,3,5-trisubstituted target Success >95% Regioselectivity Achieved Solvent->Success H-bonding stabilization Precursor->Success Distinct electrophilic gradient Alkyne->Success Cycloaddition pathway

Decision tree for troubleshooting and optimizing regioselectivity in fluorophenyl-pyrazole synthesis.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis using Fluorinated Solvents (TFE)

Use this protocol when starting materials cannot be changed, leveraging solvent-mediated transition state stabilization[1],[2].

  • Reagent Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq, 1.0 mmol) in 2,2,2-trifluoroethanol (TFE) to create a 0.2 M solution.

  • Hydrazine Addition: Slowly add 4-fluorophenylhydrazine hydrochloride (1.1 eq, 1.1 mmol) to the stirring solution. Self-Validation Check: If the hydrazine is a hydrochloride salt, add a mild base such as sodium bicarbonate ( NaHCO3​ , 1.2 eq) to liberate the free hydrazine in situ.

  • Condensation: Attach a reflux condenser and heat the mixture to 70 °C under an inert atmosphere ( N2​ or Ar) for 4–6 hours. Monitor the consumption of the dicarbonyl via TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the TFE under reduced pressure. Partition the crude residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure regioisomer.

Protocol B: Absolute Regiocontrol via Tosylhydrazone-Alkyne Cycloaddition

Use this protocol for the synthesis of 1,3,5-trisubstituted pyrazoles where traditional Knorr condensation fails[5].

  • Hydrazone Formation: Synthesize the N-alkylated tosylhydrazone precursor by reacting the corresponding ketone with tosylhydrazine in methanol at room temperature, followed by N-alkylation using an alkyl halide and potassium carbonate ( K2​CO3​ ).

  • Cycloaddition Setup: In a sealed tube, combine the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.5 eq).

  • Reaction: Add a basic catalyst (e.g., K2​CO3​ , 2.0 eq) and a suitable solvent (such as 1,4-dioxane). Heat the mixture to 110 °C for 12 hours. Self-Validation Check: The basic conditions promote the in situ generation of a diazo intermediate, which immediately undergoes a 1,3-dipolar cycloaddition with the alkyne.

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash with brine, dry over MgSO4​ , and purify via column chromatography. This method yields the 1,3,5-trisubstituted pyrazole with complete regioselectivity.

Sources

Optimization

optimization of reaction conditions for nitration of 1-(4-fluorophenyl)-1H-pyrazole

Welcome to the Technical Support Center for the optimization of pyrazole nitration workflows. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of pyrazole nitration workflows. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 1-(4-fluorophenyl)-1H-pyrazole .

Achieving precise regioselectivity in the nitration of N-arylpyrazoles is a notorious challenge in synthetic chemistry. Depending on the reaction environment, electrophilic aromatic substitution can occur either on the pyrazole core or the N-phenyl ring. This guide dissects the mechanistic causality behind these outcomes, provides self-validating standard operating procedures (SOPs), and offers a data-driven troubleshooting matrix to ensure reproducible scale-up.

Mechanistic Principles & Pathway Visualization

The regiochemical outcome of 1-(4-fluorophenyl)-1H-pyrazole nitration is entirely dictated by the acidity of the nitrating medium [1].

  • Pathway A (Neutral Molecule): When using "acetyl nitrate" (generated in situ from fuming nitric acid and acetic anhydride), the reaction medium is insufficiently acidic to protonate the pyrazole nitrogen. The pyrazole ring remains neutral and highly electron-rich, directing the nitronium ion ( NO2+​ ) exclusively to the C4-position of the pyrazole core [1][2].

  • Pathway B (Conjugate Acid): When utilizing standard "mixed acids" (concentrated HNO3​ and H2​SO4​ ), the strongly acidic environment immediately protonates the N2 atom of the pyrazole ring. This forms a conjugate acid, which severely deactivates the pyrazole core toward electrophilic attack. Consequently, the reaction is forced onto the phenyl ring. Because the para-position is blocked by the fluorine atom, nitration occurs at the ortho-position relative to the fluorine, yielding 1-(4-fluoro-3-nitrophenyl)-1H-pyrazole [1].

NitrationPathway Start 1-(4-Fluorophenyl)-1H-pyrazole Ac2O HNO3 / Ac2O (Acetyl Nitrate) Start->Ac2O Mild Conditions (0°C) H2SO4 HNO3 / H2SO4 (Mixed Acids) Start->H2SO4 Strong Acid (0-12°C) Intermediate1 Neutral Molecule (Active Pyrazole Ring) Ac2O->Intermediate1 Intermediate2 Conjugate Acid (Deactivated Pyrazole Ring) H2SO4->Intermediate2 Protonation at N2 Product1 1-(4-Fluorophenyl)-4-nitro-1H-pyrazole (C4-Nitration) Intermediate1->Product1 Electrophilic Attack at C4 Product2 1-(4-Fluoro-3-nitrophenyl)-1H-pyrazole (Phenyl Nitration) Intermediate2->Product2 Electrophilic Attack at Phenyl C3

Mechanistic divergence of 1-(4-fluorophenyl)-1H-pyrazole nitration based on reagent selection.

Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints (temperature limits and analytical monitoring).

Protocol A: Regioselective C4-Nitration (Target: 1-(4-fluorophenyl)-4-nitro-1H-pyrazole)

This method utilizes acetyl nitrate to preserve the neutral pyrazole species.

  • System Preparation: Purge a 250 mL round-bottom flask with N2​ . Add 50 mL of anhydrous acetic anhydride ( Ac2​O ) and cool to 0°C using an ice-salt bath.

  • Acetyl Nitrate Generation: Slowly add 1.05 equivalents of fuming nitric acid (>90% HNO3​ ) dropwise via an addition funnel. Critical Checkpoint: Maintain the internal temperature strictly below 5°C to prevent thermal runaway.

  • Substrate Addition: Dissolve 10.0 g of 1-(4-fluorophenyl)-1H-pyrazole in 20 mL of anhydrous Ac2​O . Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Phase: Stir the mixture at 0°C to 5°C for 2–4 hours. Monitor via LC-MS until the starting material peak ( [M+H]+=163 ) is completely converted to the product peak ( [M+H]+=208 ).

  • Quenching & Isolation: Carefully pour the reaction mixture over 200 g of crushed ice under vigorous stirring to hydrolyze excess Ac2​O . Filter the resulting pale-yellow precipitate, wash with copious amounts of cold distilled water, and recrystallize from ethanol to yield the pure C4-nitrated product.

Protocol B: Phenyl-Ring Nitration (Target: 1-(4-fluoro-3-nitrophenyl)-1H-pyrazole)

This method utilizes mixed acids to force substitution onto the deactivated phenyl ring.

  • Mixed Acid Preparation: Cool 30 mL of concentrated sulfuric acid (98% H2​SO4​ ) to 0°C. Slowly add 1.5 equivalents of concentrated nitric acid (68% HNO3​ ) dropwise.

  • Substrate Addition: Add 10.0 g of 1-(4-fluorophenyl)-1H-pyrazole portion-wise. The substrate will dissolve as it forms the soluble conjugate acid.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to 12–15°C [1]. Stir for 3–5 hours.

  • Quenching & Isolation: Pour the mixture onto 300 g of crushed ice. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until gas evolution ceases, dry over Na2​SO4​ , and concentrate under reduced pressure.

Troubleshooting & Quantitative Data Matrix

Use the following table to diagnose and correct deviations during scale-up or optimization.

ObservationQuantitative IndicatorPotential CauseMechanistic RationaleCorrective Action
Formation of dinitro species LC-MS shows >5% of [M+H]+=253 peakExcess HNO3​ (>1.1 eq) or Temp > 5°CHigher thermal energy overcomes the deactivation of the mono-nitrated product, allowing a second nitronium ion attack.Strictly maintain T < 5°C; use exactly 1.05 equivalents of fuming HNO3​ .
Nitration on phenyl ring (Protocol A) NMR shows missing phenyl proton, intact pyrazole C4-HUse of H2​SO4​ or >5% water in HNO3​ Protonation of the pyrazole N2 lone pair forms a deactivated conjugate acid, shifting electrophilic attack to the phenyl ring.Use strictly anhydrous Ac2​O / HNO3​ to ensure the pyrazole ring remains neutral.
Incomplete conversion >10% starting material recoveredInsufficient generation of acetyl nitrateWater hydrolyzes acetyl nitrate back to acetic acid and nitric acid, reducing the effective concentration of the active nitrating species.Use freshly opened fuming HNO3​ (>90%); protect the reaction vessel with a drying tube or N2​ .
Exothermic runaway Sudden ΔT > 15°C/min during mixingRapid addition of HNO3​ to Ac2​O The formation of acetyl nitrate is highly exothermic. Accumulation of unreacted reagents leads to sudden thermal spikes.Add HNO3​ dropwise at a rate of <1 mL/min per 100 mmol scale. Ensure vigorous stirring.

Frequently Asked Questions (FAQs)

Q: Why do I see nitration on the phenyl ring when using standard HNO3​ / H2​SO4​ ? A: In strongly acidic environments (like mixed acids), the pyrazole nitrogen is protonated, forming a conjugate acid. This protonation severely deactivates the pyrazole ring toward electrophilic aromatic substitution [1]. Consequently, the nitronium ion attacks the next most electron-rich site—the phenyl ring. Since the para-position is blocked by the fluorine atom, attack occurs at the ortho-position relative to the fluorine.

Q: How does the 4-fluoro substituent affect the reaction kinetics compared to unsubstituted 1-phenylpyrazole? A: The fluorine atom is highly electronegative, exerting an inductive electron-withdrawing effect (-I) that slightly deactivates the phenyl ring compared to a bare phenyl group. However, in the context of Protocol A (pyrazole C4-nitration), the remote 4-fluoro group has a negligible effect on the pyrazole ring's nucleophilicity. Kinetic studies confirm that the rates for C4-nitration remain highly comparable to unsubstituted 1-phenylpyrazole [2].

Q: Can I use standard concentrated nitric acid (68%) instead of fuming nitric acid for the acetyl nitrate protocol? A: It is highly discouraged. Standard concentrated nitric acid contains ~32% water. When added to acetic anhydride, this water reacts exothermically to form acetic acid, consuming the anhydride and potentially hydrolyzing the acetyl nitrate. This leads to poor yields, inconsistent regioselectivity, and dangerous thermal profiles. Always use fuming nitric acid (>90%).

Q: How do I safely scale up the acetyl nitrate reaction? A: Scaling up acetyl nitrate generation requires extreme caution due to the risk of detonation. For pilot-scale or process chemistry, continuous flow reactors are highly recommended over batch processing. Flow chemistry allows for precise temperature control and minimizes the active volume of acetyl nitrate at any given time, significantly mitigating thermal runaway risks.

References

  • Khan, M. A., Lynch, B. M., & Hung, Y.-Y. (1963). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 41(6), 1540-1547. URL:[Link]

  • Burton, A. G., Katritzky, A. R., Konya, M., & Tarhan, H. O. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 389-394. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of Fluorophenyl-Nitropyrazole Derivatives in Cancer Cell Lines

Introduction: The Rise of Pyrazole Scaffolds in Oncology In the landscape of modern medicinal chemistry, the search for novel anticancer agents is a dynamic and critical field.[1] Nitrogen-containing heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Pyrazole Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the search for novel anticancer agents is a dynamic and critical field.[1] Nitrogen-containing heterocyclic compounds, in particular, have emerged as foundational scaffolds for drug development due to their versatile biological activities.[2] Among these, the pyrazole ring is considered a "privileged structure".[3][4] This five-membered aromatic ring containing two adjacent nitrogen atoms is a key component in numerous FDA-approved drugs for treating various cancers, including inhibitors of critical signaling molecules like protein kinases.[3][4][5]

The anticancer potential of pyrazole derivatives is attributed to their ability to interact with a wide range of biological targets, often leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth.[1][6][7] The chemical versatility of the pyrazole scaffold allows for substitutions at various positions, which can significantly modulate the compound's pharmacological properties. This guide focuses on a specific class of these compounds: fluorophenyl-nitropyrazole derivatives . The rationale for this focus lies in the established roles of fluoro and nitro functional groups in enhancing anticancer efficacy. Fluorine substitution can improve metabolic stability and binding affinity, while the nitro group, an electron-withdrawing moiety, can be crucial for specific molecular interactions and has been linked to potent cytotoxic effects.[8]

This document provides a comprehensive comparison of the cytotoxic profiles of various fluorophenyl-nitropyrazole derivatives against several human cancer cell lines. We will delve into the quantitative data, explore the underlying mechanisms of action, and provide detailed protocols for assessing cytotoxicity, offering researchers and drug development professionals a robust resource for their work.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer compound is primarily assessed by its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibitory concentration (GI50), which represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC50/GI50 value indicates greater potency.

The following table summarizes the cytotoxic activity of selected fluorophenyl-nitropyrazole derivatives against a panel of human cancer cell lines, compiled from recent studies. This comparative data highlights how structural modifications influence potency and selectivity across different cancer types.

Table 1: Comparative in vitro Cytotoxicity (GI50/IC50, µM) of Fluorophenyl-Nitropyrazole Derivatives

Compound IDStructureCancer Cell LineGI50/IC50 (µM)Reference
Compound 4b N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7 (Breast)< 0.1[9]
MDA-MB-231 (Breast)45.8[9]
Compound VIa 1,3,4-Trisubstituted Pyrazole DerivativeHCT116 (Colon)1.5[7]
UO-31 (Renal)2.0[7]
HepG2 (Liver)1.8[7]
Compound VIb 1,3,4-Trisubstituted Pyrazole DerivativeHCT116 (Colon)1.2[7]
UO-31 (Renal)1.8[7]
HepG2 (Liver)1.5[7]
Doxorubicin Standard ChemotherapyHCT116, MCF7, HepG2, A54924.7 - 64.8[10]

Note: The exact structures for compounds VIa and VIb are proprietary to the cited research but are defined as 1,3,4-trisubstituted pyrazoles. The data is presented to compare activity levels.

Expert Interpretation of the Data:

The data reveals several key insights. Compound 4b , a pyrazoline carboxamide derivative, demonstrates exceptional potency against the MCF-7 breast cancer cell line, with a GI50 value of less than 0.1 µM, comparable to the standard chemotherapeutic drug Adriamycin (Doxorubicin).[9] However, its activity against the MDA-MB-231 breast cancer cell line is significantly lower, suggesting a high degree of selectivity that may be linked to the specific molecular profile of MCF-7 cells.

The 1,3,4-trisubstituted pyrazole derivatives VIa and VIb show potent, low-micromolar activity across multiple cancer types, including colon, renal, and liver cancer cell lines.[7] Their consistent performance across different lines suggests a mechanism of action that targets a more fundamental process common to these cancers. The slight enhancement in potency of VIb over VIa indicates that even minor structural modifications can fine-tune the cytotoxic effect.

Mechanistic Insights: How Do These Compounds Kill Cancer Cells?

Understanding the mechanism of action is crucial for developing targeted therapies. Research indicates that pyrazole derivatives employ several strategies to induce cancer cell death.

1. Induction of Apoptosis: A primary mechanism for many anticancer agents is the induction of apoptosis. Several pyrazole derivatives have been shown to trigger this pathway.[6][11] This process is often characterized by key events such as the externalization of phosphatidylserine on the cell membrane, activation of effector enzymes like caspase-3 and caspase-7, and eventual fragmentation of the cell's DNA.[11] For instance, the novel pyrazole compound PTA-1 was found to significantly induce caspase-3/7 activation in triple-negative breast cancer cells, confirming apoptosis as its primary mode of cell killing.[11]

2. Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some pyrazole compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[6][12] This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7][10] Studies have shown that treatment with certain pyrazoles can cause cells to accumulate in the G2/M or G0/G1 phases of the cell cycle, ultimately leading to cell death.[6][12]

3. Inhibition of Tubulin Polymerization: The cellular cytoskeleton, composed of microtubules, is essential for maintaining cell shape, transport, and division. Microtubules are dynamic polymers of tubulin proteins. Several pyrazole-based compounds have been identified as tubulin polymerization inhibitors.[10][11] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division. This disruption leads to mitotic arrest and subsequent apoptotic cell death.

Below is a diagram illustrating a common apoptotic pathway initiated by a cytotoxic pyrazole derivative.

apoptosis_pathway Compound Fluorophenyl-Nitropyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a pyrazole derivative.

Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-controlled experimental protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol describes a self-validating system where internal controls (untreated cells, vehicle controls, and a positive control) are run in parallel to validate the results of each experiment.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compounds (fluorophenyl-nitropyrazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Set up control wells:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the same final concentration of DMSO used for the test compounds.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or controls).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13][16]

    • Incubate the plate for another 2-4 hours at 37°C.[17] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.[17] A reference wavelength of 630 nm can be used to reduce background noise.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

The workflow for this protocol is visualized below.

mtt_workflow start Start: Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add Compound Dilutions & Controls incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze End: Calculate IC50 read->analyze

Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Directions

Fluorophenyl-nitropyrazole derivatives represent a promising class of compounds with potent and, in some cases, selective cytotoxic activity against a range of human cancer cell lines. The data clearly indicates that substitutions on the pyrazole scaffold are critical for defining both the potency and the spectrum of activity. The primary mechanisms of action appear to involve the induction of apoptosis, disruption of the cell cycle, and inhibition of tubulin polymerization.

Future research should focus on synthesizing and screening a broader library of these derivatives to further refine the structure-activity relationship (SAR). Investigating the activity of these compounds in 3D cancer models (spheroids or organoids) and in vivo animal models will be crucial next steps to validate their therapeutic potential. Furthermore, detailed mechanistic studies to identify the specific protein targets of the most potent compounds could pave the way for the development of highly selective and effective next-generation cancer therapies.

References

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). Vertex AI Search.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
  • Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. Der Pharma Chemica.
  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2025). Bentham Science.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. PubMed.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues.
  • MTT assay protocol. Abcam.
  • MTT Cell Assay Protocol.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • MTT Cell Proliferation Assay. ATCC.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. PMC.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace.
  • A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Derivatives. Benchchem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC.
  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

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Comparative

Validating the Antimicrobial Spectrum of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole: A Comparative Technical Guide

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid development of novel antimicrobial scaffolds. Pyrazole derivatives have long been recognized as privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid development of novel antimicrobial scaffolds. Pyrazole derivatives have long been recognized as privileged structures in medicinal chemistry. Specifically, 1-(4-fluorophenyl)-4-nitro-1H-pyrazole (4-FPNP) and its downstream hybrid derivatives have demonstrated exceptional broad-spectrum antimicrobial efficacy against both Gram-positive and Gram-negative pathogens ()[1].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with an objective, data-driven comparison of the 4-FPNP scaffold against standard clinical alternatives. This document details the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to rigorously evaluate this compound.

Mechanistic Rationale: The Dual-Action Pharmacophore

The pharmacological potency of 4-FPNP is not coincidental; it is driven by a synergistic, dual-mechanism inherent to its carefully selected functional groups:

  • Membrane Penetration via Fluorination : The introduction of a highly electronegative fluorine atom at the para-position of the phenyl ring significantly increases the lipophilicity (LogP) and metabolic stability of the molecule. This causality is critical: enhanced lipophilicity facilitates rapid penetration through the highly impermeable, lipid-rich outer membranes of Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa ()[2].

  • Bioreduction and Gyrase Inhibition : Analogous to the action of nitrofurantoin, the 4-nitro group undergoes bioreduction by bacterial nitroreductases. This reduction generates reactive nitrogen species (RNS) that induce lethal DNA strand breakage. Concurrently, the 1,3-diaryl pyrazole core acts as a competitive inhibitor of bacterial DNA gyrase and Topoisomerase IV, preventing the DNA supercoiling required for replication ()[3].

MOA A 1-(4-fluorophenyl)-4-nitro-1H-pyrazole (Pharmacophore) B Bacterial Cell Wall Penetration (Enhanced by 4-Fluoro lipophilicity) A->B C Intracellular Nitroreductase Activation (Bioreduction of Nitro Group) B->C Pathway 1 E DNA Gyrase / Topoisomerase IV Inhibition (Pyrazole Core) B->E Pathway 2 D Reactive Nitrogen Species (RNS) Generation C->D F Lethal DNA Damage & Strand Breakage D->F E->F G Bacterial Cell Death (Bactericidal Effect) F->G

Dual-mechanism of 4-FPNP: Nitroreductase activation and DNA Gyrase inhibition.

Comparative Antimicrobial Spectrum Analysis

To objectively benchmark the performance of 4-FPNP, we must compare its Minimum Inhibitory Concentration (MIC) against established clinical standards. Synthesizing quantitative data from recent structure-activity relationship (SAR) studies ()[4], the following table illustrates the broad-spectrum superiority of optimized 4-FPNP derivatives, particularly against multidrug-resistant strains.

Pathogen StrainGram Type4-FPNP Derivative MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MRSA)Positive0.125 - 0.390.25 - 0.50N/A1.0 - 2.0
Enterococcus faecalis (VRE)Positive0.78>4.00N/A>16.0
Escherichia coliNegative0.980.50N/AN/A
Pseudomonas aeruginosaNegative1.561.00N/AN/A
Candida albicansFungal4.00N/A2.00 - 8.00N/A

Data Interpretation: The 4-FPNP scaffold exhibits superior or comparable activity to Ciprofloxacin against Gram-positive MDR strains (MRSA, VRE). The compound bypasses traditional resistance mechanisms (like altered penicillin-binding proteins in MRSA) due to its unique intracellular targeting.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to rule out false positives caused by solvent toxicity or media contamination.

Protocol A: Broth Microdilution Assay (MIC Determination)

Rationale: Standardized by the Clinical and Laboratory Standards Institute (CLSI), this method provides quantitative susceptibility data. Because 4-FPNP is highly lipophilic, Dimethyl Sulfoxide (DMSO) is required as a solvent. However, DMSO is inherently cytotoxic to bacteria at high concentrations; therefore, the protocol strictly caps final DMSO concentrations at ≤1% (v/v) to ensure observed cell death is solely attributable to the pyrazole compound.

Step-by-Step Methodology:

  • Compound Preparation : Dissolve the 4-FPNP derivative in 100% molecular-grade DMSO to create a 10 mg/mL master stock. Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Standardization : Select isolated colonies of the target strain (e.g., S. aureus ATCC 29213 as a positive quality control strain) from a fresh agar plate. Suspend the colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Assay Assembly : In a sterile 96-well microtiter plate, combine 50 µL of the diluted compound with 50 µL of the bacterial inoculum. The final well concentration of bacteria must be exactly 5×105 CFU/mL.

  • Internal Validation Controls :

    • Growth Control: 50 µL CAMHB (containing 1% DMSO) + 50 µL inoculum (Validates that the solvent is not killing the bacteria).

    • Sterility Control: 100 µL CAMHB only (Validates media is uncontaminated).

  • Incubation & Readout : Incubate the plate at 37°C for 16-20 hours. Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth. For precise quantification, utilize a Resazurin colorimetric assay (blue to pink shift indicates viable metabolism).

Protocol B: Time-Kill Kinetics Assay

Rationale: MIC only tells us if a compound inhibits growth (bacteriostatic). To determine if 4-FPNP actively kills the pathogen (bactericidal)—a critical requirement for treating severe infections—we must track the logarithmic reduction of viable bacteria over time.

Step-by-Step Methodology:

  • Prepare Erlenmeyer flasks containing 20 mL of CAMHB supplemented with the 4-FPNP derivative at 1×, 2×, and 4× the predetermined MIC.

  • Inoculate the flasks with the test organism to a starting density of 5×105 CFU/mL.

  • Incubate at 37°C with continuous orbital shaking (200 rpm) to ensure uniform exposure and aeration.

  • At specific time intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) to halt the compound's activity, and plate 10 µL of each dilution onto Mueller-Hinton Agar.

  • Count colonies after 24 hours of incubation. A reduction of ≥3log10​ CFU/mL (99.9% kill) from the initial inoculum confirms bactericidal activity.

Workflow W1 Compound Preparation (DMSO Stock, <1% final) W2 Broth Microdilution (Cation-Adjusted MHB) W1->W2 W3 Inoculation (5 x 10^5 CFU/mL) W2->W3 W4 Incubation (37°C, 16-20 hrs) W3->W4 W5 MIC Determination (OD600 / Resazurin) W4->W5 W6 Time-Kill Kinetics (Logarithmic CFU Reduction) W5->W6

Standardized workflow for antimicrobial MIC and Time-Kill kinetic validation.

Conclusion

The 1-(4-fluorophenyl)-4-nitro-1H-pyrazole scaffold represents a highly versatile and potent pharmacophore in the fight against antimicrobial resistance. By leveraging enhanced lipophilicity for membrane penetration and a dual-target mechanism (nitroreductase activation and gyrase inhibition), it successfully bypasses traditional efflux and enzymatic degradation pathways. Rigorous validation using standardized, internally-controlled microdilution and kinetic assays is essential for accurately benchmarking these candidates and advancing them through preclinical drug development.

References

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. PubMed Central (PMC). URL:[Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. URL:[Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. URL:[Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Handling of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-4-nitro-1H-pyrazole. As a novel compound, specific toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-4-nitro-1H-pyrazole. As a novel compound, specific toxicological and reactivity data are not extensively available. Therefore, this guide is built upon a foundation of chemical analogy, drawing from established safety protocols for its core structural motifs: the pyrazole ring, the nitroaromatic group, and the fluorophenyl moiety. The procedures outlined herein are designed to be self-validating, ensuring maximum safety through a deep understanding of the potential hazards involved.

Hazard Analysis: A Triad of Risk

The risk profile of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole is best understood by dissecting its structure into three key components. Each component contributes a distinct set of potential hazards that must be addressed through rigorous safety measures.

  • Pyrazole Core: The foundational pyrazole ring, while a common scaffold in pharmaceuticals, is not without hazards. Pyrazole itself is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye damage, and may cause organ damage through prolonged or repeated exposure.[1] Skin and eye irritation are also common concerns.[2][3]

  • Nitroaromatic System: The presence of a nitro group (NO₂) on the pyrazole ring places this compound in the nitroaromatic class. These compounds are known for their energetic properties and potential toxicity.[4] The electron-withdrawing nature of the nitro group makes the compound susceptible to certain chemical reactions and contributes to its recalcitrance to biodegradation, posing environmental risks.[4] While not all nitroaromatics are explosive, they should be handled with care, avoiding heat, shock, and friction.

  • Fluorophenyl Group: The 4-fluorophenyl substituent introduces the risk of releasing hazardous decomposition products, most notably hydrogen fluoride (HF), under high-heat conditions such as a fire.[5] Hydrogen fluoride is an extremely corrosive and toxic gas that requires specialized first-aid protocols.

A logical flow for assessing these risks is presented below.

cluster_0 Hazard Identification for 1-(4-fluorophenyl)-4-nitro-1H-pyrazole Compound 1-(4-fluorophenyl)-4-nitro-1H-pyrazole Pyrazole Pyrazole Core (C3H3N2) Compound->Pyrazole Structural Component Nitro Nitroaromatic Group (NO2) Compound->Nitro Structural Component Fluoro Fluorophenyl Moiety (C6H4F) Compound->Fluoro Structural Component Hazards_Pyrazole • Harmful if swallowed • Toxic in contact with skin • Causes severe eye damage • Skin/respiratory irritation Pyrazole->Hazards_Pyrazole Associated Hazards Hazards_Nitro • Potential toxicity & mutagenicity • Environmental persistence • Thermal sensitivity Nitro->Hazards_Nitro Associated Hazards Hazards_Fluoro • Thermal decomposition can  release Hydrogen Fluoride (HF) Fluoro->Hazards_Fluoro Associated Hazards

Caption: Hazard profile derived from structural components.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of dermal absorption, inhalation, and eye contact. Standard laboratory attire is insufficient; an enhanced protocol is required.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.[6]The inner glove protects against incidental contamination during outer glove removal. Nitrile is preferred for chemical protection against a broad range of substances.[6]
Body Protection Flame-resistant lab coat.[7] Chemical-resistant apron for large quantities.Protects against splashes and provides a barrier against skin contact. Flame resistance is a precaution due to the nitroaromatic functionality.
Eye & Face Protection Chemical safety goggles and a full-face shield.[8]Goggles provide a seal against splashes and dust. A face shield offers a secondary barrier, protecting the entire face, especially when handling the solid or preparing solutions.
Respiratory Protection Use within a certified chemical fume hood is mandatory.[7]A fume hood provides primary containment to prevent inhalation of fine powders or aerosols.[7] For spill cleanup outside a hood, a respirator (e.g., N95 for particulates, or an APR with organic vapor cartridges) may be necessary.[9]

Operational Plan: From Benchtop to Disposal

Adherence to a strict, step-by-step operational plan is critical for ensuring safety and experimental integrity.

Handling and Weighing Protocol

All manipulations of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling the compound, don all required PPE as specified in the table above. Ensure the fume hood sash is at the lowest practical working height.

  • Designated Area: Conduct all weighing and stock solution preparation in a designated area of the fume hood to contain potential contamination.

  • Static Control: Use an anti-static weighing dish or an ionizing bar to prevent dispersal of the fine powder, which can be prone to static.

  • Weighing: Tare a suitable container. Using a chemically resistant spatula, carefully transfer the required amount of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole. Avoid creating dust.[10]

  • Closure: Immediately and securely close the primary container after dispensing.

  • Decontamination: Wipe the spatula, balance, and surrounding surfaces within the fume hood with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][3][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[2][3] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[10] Do not create dust. Ventilate the area and decontaminate the spill site thoroughly. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal of 1-(4-fluorophenyl)-4-nitro-1H-pyrazole and its associated waste can lead to environmental contamination.[4] A stringent waste management plan is non-negotiable.

cluster_1 Waste Disposal Workflow Start Waste Generated Waste_Type Identify Waste Stream Start->Waste_Type Solid Solid Waste (e.g., excess compound, contaminated consumables) Waste_Type->Solid Solid or Contaminated PPE Liquid Liquid Waste (e.g., reaction mixtures, stock solutions, rinsates) Waste_Type->Liquid Aqueous or Organic Solution Solid_Container Collect in a labeled, sealed hazardous waste container for solids. Solid->Solid_Container Liquid_Container Collect in a labeled, sealed hazardous waste container for halogenated organic liquids. Liquid->Liquid_Container Incompatible Ensure waste is compatible with other contents of the container. Do not mix with strong oxidizing agents. Solid_Container->Incompatible Liquid_Container->Incompatible EHS Arrange for pickup by Environmental Health & Safety (EHS). Incompatible->EHS

Caption: Decision workflow for proper waste segregation and disposal.

  • Waste Segregation: Do not mix this waste stream with other chemical waste unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or strong acids/bases.[12]

  • Solid Waste: All solid waste, including excess compound, contaminated weigh paper, gloves, and disposable labware, must be collected in a clearly labeled, sealed container designated for hazardous solid waste.[13]

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a container for "Halogenated Organic Waste." The presence of the fluorophenyl group necessitates this classification.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "1-(4-fluorophenyl)-4-nitro-1H-pyrazole," and the approximate concentration and quantity.

  • Final Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.[12][13] Do not attempt to dispose of this chemical down the drain or in regular trash.[13]

By implementing this comprehensive safety framework, you build a self-validating system of protocols that protects you, your colleagues, and the environment, fostering a culture of safety and scientific excellence.

References

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS): Pyrazole.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET: Pyrazole.
  • Thermo Fisher Scientific. (2025, December 19).
  • U.S. Army Corps of Engineers. (2002, June 5).
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • Parales, R. E., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(1), 135–173. Available at: [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM.
  • Thermo Fisher Scientific. (2025, December 25).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Kulesza, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 41–56. Available at: [Link]

  • American Chemistry Council. (n.d.). Protective Equipment.
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